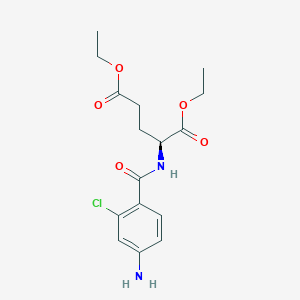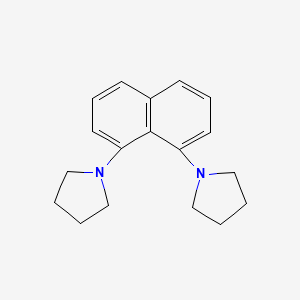
1,1'-(Naphthalene-1,8-diyl)dipyrrolidine
Descripción general
Descripción
1,1’-(Naphthalene-1,8-diyl)dipyrrolidine is an organic compound characterized by a naphthalene core with two pyrrolidine groups attached at the 1 and 8 positions
Métodos De Preparación
The synthesis of 1,1’-(Naphthalene-1,8-diyl)dipyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and pyrrolidine as the primary starting materials.
Reaction Conditions: The naphthalene is functionalized at the 1 and 8 positions, often through halogenation or nitration, followed by substitution reactions to introduce the pyrrolidine groups.
Industrial Production: Industrial production methods may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
1,1’-(Naphthalene-1,8-diyl)dipyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the naphthalene core or the pyrrolidine groups.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine groups, to introduce different substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
1,1’-(Naphthalene-1,8-diyl)dipyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: Used in the development of materials with specific properties, such as polymers or sensors
Mecanismo De Acción
The mechanism of action of 1,1’-(Naphthalene-1,8-diyl)dipyrrolidine involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used, such as in biological or chemical systems .
Comparación Con Compuestos Similares
1,1’-(Naphthalene-1,8-diyl)dipyrrolidine can be compared with other similar compounds, such as:
1,1’-(Naphthalene-1,8-diyl)-3,3’-dibenzoyl-bisthiourea: This compound also features a naphthalene core but with bisthiourea groups instead of pyrrolidine groups.
Naphthalene-1,8-diol: This compound has hydroxyl groups at the 1 and 8 positions and is known for its antioxidant properties.
1,1’-(Ethane-1,1-diyl)dipyrrolidin-2-one: This compound features a similar dipyrrolidine structure but with an ethane core instead of naphthalene.
The uniqueness of 1,1’-(Naphthalene-1,8-diyl)dipyrrolidine lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
IUPAC Name |
1-(8-pyrrolidin-1-ylnaphthalen-1-yl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-2-12-19(11-1)16-9-5-7-15-8-6-10-17(18(15)16)20-13-3-4-14-20/h5-10H,1-4,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEENYBIXSRBKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC3=C2C(=CC=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511947 | |
| Record name | 1,1'-(Naphthalene-1,8-diyl)dipyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80703-41-9 | |
| Record name | 1,1'-(Naphthalene-1,8-diyl)dipyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


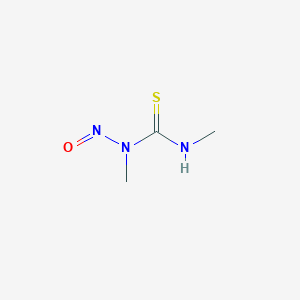

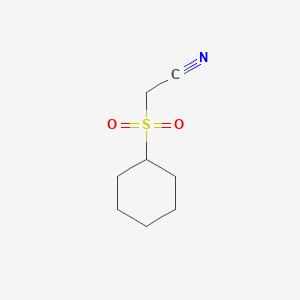

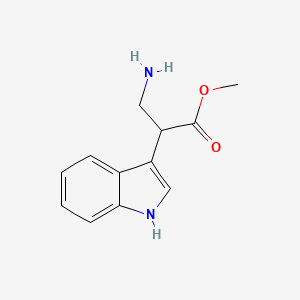
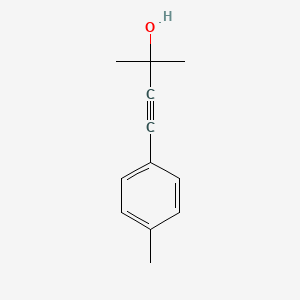



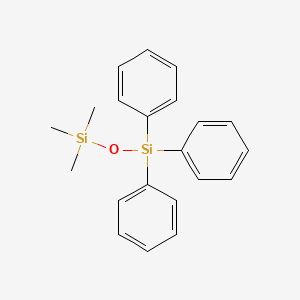
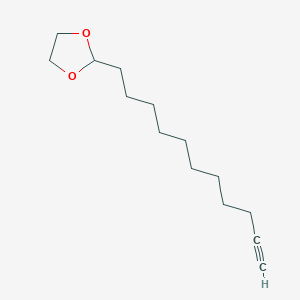
![Acetic acid, [(2-ethylhexyl)oxy]-](/img/structure/B3057379.png)
![Diethyl N-{2-chloro-4-[(prop-2-yn-1-yl)amino]benzoyl}-L-glutamate](/img/structure/B3057381.png)
